Solubility of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate in organic solvents
Solubility of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate in organic solvents
Title: Solubility Profiling and Thermodynamic Optimization of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate in Organic Solvents
Abstract Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate (CAS: 431986-90-2) is a highly functionalized, poly-heteroatomic building block utilized in advanced pharmaceutical synthesis[1]. Characterized by its rigid aromatic core and strongly electron-withdrawing substituents, its solvation behavior presents unique challenges during process chemistry and crystallization scale-up. This whitepaper provides a comprehensive, theoretically grounded framework for predicting, determining, and optimizing the solubility of this intermediate in various organic solvents, leveraging Hansen Solubility Parameters (HSP) and rigorous thermodynamic validation protocols.
Structural Analysis & Physicochemical Rationale
To engineer an optimal solvent system, we must first deconstruct the solute's molecular architecture to understand the causality of its intermolecular interactions. The molecular formula of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate is C₁₁H₁₃NO₇S (MW: 303.28 g/mol )[1].
The molecule features several distinct functional domains that dictate its solvation thermodynamics:
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Aromatic Core: Provides moderate to high dispersion forces ( δD ).
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Nitro (-NO₂) and Methanesulfonyl (-SO₂CH₃) Groups: These strongly electron-withdrawing groups induce a massive molecular dipole moment, resulting in exceptionally high polar interactions ( δP ).
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Ester and Ether Linkages: These oxygen-rich moieties act as strong hydrogen bond acceptors. However, the molecule entirely lacks hydrogen bond donors. This asymmetry fundamentally restricts its solubility in highly protic solvents (like water or lower alcohols), as the solute cannot reciprocate hydrogen bonding[2].
Causality in Solvent Selection: Based on the "like dissolves like" principle, the optimal solvent must possess high polarity and moderate hydrogen-bonding acceptor capabilities without relying on strong donor interactions[3]. Consequently, polar aprotic solvents (e.g., Dimethylformamide, Dimethyl Sulfoxide, Acetone) will disrupt the crystalline lattice most efficiently, whereas non-polar aliphatic hydrocarbons will fail to overcome the strong dipole-dipole interactions of the solid state.
Theoretical Prediction via Hansen Solubility Parameters (HSP)
Before committing to empirical screening, Application Scientists utilize Hansen Solubility Parameters (HSP) to predict miscibility and narrow the solvent design space[4]. HSP divides the total cohesive energy density of a molecule into three distinct intermolecular forces: dispersion ( δD ), polarity ( δP ), and hydrogen bonding ( δH )[3].
The affinity between Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate (Solute, 1) and a given solvent (Solvent, 2) is quantified by the Hansen Distance ( Ra ), calculated as:
Ra2=4(δD1−δD2)2+(δP1−δP2)2+(δH1−δH2)2
A smaller Ra value indicates a higher probability of the solvent falling within the solute's "Hansen Sphere," correlating directly to higher thermodynamic solubility[3].
HSP-driven solvent selection logic for predicting thermodynamic solubility.
Predicted Solubility Matrix
By applying group contribution methods to the functional groups of CAS 431986-90-2, we can categorize expected solubility across standard process solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale (HSP & Thermodynamics) |
| Polar Aprotic | DMF, DMSO, NMP | High (>100 mg/mL) | Excellent match for high δP and moderate δH . Solvents effectively solvate the nitro/sulfonyl dipoles without requiring H-bond donors. |
| Moderately Polar | Ethyl Acetate, DCM, Acetone | Moderate (20-100 mg/mL) | Good dispersion and polarity match, ideal for extraction or as the "good solvent" in anti-solvent crystallization. |
| Polar Protic | Methanol, Ethanol, Water | Low (<10 mg/mL) | High δH (donor) of the solvent clashes with the solute's lack of H-bond donors. Water solubility is practically zero[5]. |
| Non-Polar | Hexane, Heptane, Toluene | Very Low (<1 mg/mL) | Massive mismatch in δP . Insufficient energy to break the highly polar crystalline lattice of the solute. |
Experimental Methodology: The Isothermal Shake-Flask Protocol
While HSP provides a predictive framework, pharmaceutical process development requires exact empirical data. The "shake-flask" method remains the gold standard for determining thermodynamic (equilibrium) solubility[6],,[7].
Trustworthiness & Causality: Solubility represents the point of thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation[5]. Kinetic methods (like solvent titration) often overestimate solubility due to supersaturation. The shake-flask method guarantees true equilibrium by maintaining a constant temperature and allowing sufficient time (24-72 hours) for the crystalline lattice to fully stabilize with the solvent environment,[8].
Step-by-Step Protocol
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Preparation of Excess Solute: Weigh approximately 50-100 mg of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate into a 5 mL glass vial. Causality: An excess of solid must be present to ensure the solution reaches absolute saturation[6],[9].
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Solvent Addition: Add exactly 2.0 mL of the target organic solvent (e.g., Ethyl Acetate, DMF, or Ethanol) to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the measured concentration[9].
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Isothermal Equilibration: Place the vials in a controlled orbital shaker or thermostatic water bath set strictly to 25.0 ± 0.1 °C (or target process temperature). Agitate at 150-200 RPM for 48 to 72 hours. Causality: Temperature fluctuations alter the enthalpy of dissolution ( ΔHdissolution ), leading to erroneous data[5]. Extended time ensures the breakdown of the most stable (and least soluble) crystalline polymorph[5].
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Phase Separation: Remove the vials and allow them to stand for 2 hours to let larger particulates settle. Transfer the suspension to a temperature-controlled centrifuge and spin at 10,000 RPM for 15 minutes to separate the undissolved solid from the saturated supernatant[7].
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Dilution and Quantification: Carefully aspirate an exact aliquot (e.g., 100 µL) of the clear supernatant and dilute it immediately with a compatible diluent (e.g., Acetonitrile) to prevent precipitation upon cooling. Quantify the concentration using a validated HPLC-UV method against a known calibration curve[6],.
Workflow for the Isothermal Shake-Flask Method for determining equilibrium solubility.
Process Chemistry Implications
Understanding the solubility profile of Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate is not merely an academic exercise; it directly dictates process engineering:
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Reaction Solvent Selection: Because the compound acts as an intermediate (often undergoing nucleophilic substitution or reduction of the nitro group), reactions should be carried out in highly solubilizing polar aprotic solvents (DMF or DMSO) to maintain a homogeneous phase and ensure high reaction kinetics.
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Crystallization and Purification: The stark contrast in solubility between polar aprotic solvents and protic/non-polar solvents makes this compound an excellent candidate for anti-solvent crystallization . Dissolving the crude intermediate in a minimal volume of Acetone or Ethyl Acetate, followed by the slow addition of Hexane or Water (anti-solvents), will force the compound out of solution, yielding high-purity crystalline material.
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Extraction: If extracting from an aqueous workup, moderately polar solvents like Dichloromethane (DCM) or Ethyl Acetate should be utilized. The compound's high polarity prevents it from partitioning effectively into non-polar extraction solvents like hexanes.
References
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- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. dissolutiontech.com.
- High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering - Pharma Excipients. pharmaexcipients.com.
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- Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter - ACS Publications. acs.org.
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